molecular formula C13H11N5O2S B7761149 3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one

3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B7761149
M. Wt: 301.33 g/mol
InChI Key: ZRJFOYLYOUJMKB-UHFFFAOYSA-N
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Description

3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a unique combination of pyrimidine and benzotriazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 6-methyl-4-oxo-1H-pyrimidine-2-thiol with a suitable benzotriazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiols and Amines: Formed through reduction reactions

    Substituted Benzotriazines: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in pathogens, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one is unique due to its combined pyrimidine and benzotriazine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-8-6-11(19)15-13(14-8)21-7-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-6H,7H2,1H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJFOYLYOUJMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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